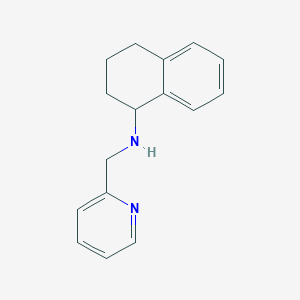

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-4,6,8-9,11,16,18H,5,7,10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPHGLOWUWJAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine typically involves the reaction of pyridin-2-ylmethanol with 1,2,3,4-tetrahydronaphthalen-1-amine under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-2-ylmethanone derivatives, while reduction can produce various amines .

Scientific Research Applications

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Positional Isomer: (Pyridin-4-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

The pyridin-4-ylmethyl isomer (synonym: N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine) serves as a critical comparator. Key physicochemical properties from experimental data include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂ |

| Molecular Weight | 238.328 g/mol |

| Density | 1.11 g/cm³ |

| Boiling Point | 401.6°C at 760 mmHg |

| LogP | 3.64 |

| Polar Surface Area (PSA) | 24.92 Ų |

| Refractive Index | 1.606 |

| Flash Point | 196.7°C |

Key Differences

- This could influence receptor-binding affinity in pharmacological contexts.

- LogP and Solubility : The LogP of 3.64 for the 4-ylmethyl isomer suggests moderate lipophilicity. The 2-ylmethyl variant may exhibit slightly higher LogP due to reduced polarity from the nitrogen’s position, though experimental confirmation is required.

- Thermal Stability : The 4-ylmethyl isomer’s higher boiling point (401.6°C) indicates strong intermolecular interactions, possibly via π-π stacking of the para-substituted pyridine. The 2-ylmethyl analog might display lower thermal stability due to steric hindrance .

Substituted Derivatives: (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl) Analogs

A structurally distinct derivative, (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, highlights the impact of bulky substituents:

- Steric Effects : The dichlorophenyl and propargyl groups introduce steric bulk, likely reducing membrane permeability compared to the simpler pyridin-2-ylmethyl compound.

- Pharmacokinetics : The methyl and propargyl substituents may enhance metabolic stability but reduce aqueous solubility. In contrast, the pyridin-2-ylmethyl group’s smaller size and nitrogen atom could improve solubility and bioavailability .

Research Findings and Implications

Structural Insights from Crystallography

While direct crystallographic data for (pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is unavailable, methodologies like SHELX-based refinement (widely used for small-molecule crystallography) could resolve conformational preferences. For example, the tetrahydronaphthalene core likely adopts a chair-like conformation, with substituents influencing ring puckering .

Pharmacological Potential

- Receptor Targeting : The pyridine moiety’s position may modulate interactions with targets such as serotonin or dopamine receptors. The 2-ylmethyl isomer’s nitrogen orientation could enhance binding to receptors requiring a specific hydrogen-bonding geometry.

- Toxicity and Metabolism : Higher LogP values (inferred for the 2-ylmethyl isomer) may correlate with increased CNS penetration but also elevate off-target risks. Comparative metabolic studies are needed to evaluate cytochrome P450 interactions.

Biological Activity

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also known by its CAS number 353778-53-7, is a chemical compound characterized by a pyridine ring linked to a tetrahydronaphthalene moiety through a methylene bridge. This unique structure has drawn attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , and its IUPAC name is N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to diverse biological effects. The specific pathways and mechanisms depend on the target molecules involved.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications. For instance, it has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrated that the compound exhibits significant cytotoxicity with IC50 values comparable to established anticancer drugs.

These findings suggest that the compound may disrupt critical cellular processes in cancer cells.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The inhibition of these enzymes may contribute to the observed anticancer effects.

Study 1: Antiproliferative Effects

A comprehensive study investigated the antiproliferative properties of this compound across multiple cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action through molecular dynamics simulations. The simulations revealed that the compound binds effectively to target proteins via hydrophobic interactions and hydrogen bonding, suggesting a strong affinity for its biological targets.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Activity | Structural Feature |

|---|---|---|

| N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro- | Moderate anticancer | Different position of pyridine ring |

| Pyridin-2-ylmethanone derivatives | Low to moderate activity | Variations in functional groups |

This comparison highlights the distinct biological profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.